octadecyl-(2-(N-methylpiperidino)ethyl)phosphate
Description
Propriétés
Numéro CAS |
146764-26-3 |
|---|---|
Formule moléculaire |
C26H54NO4P |
Poids moléculaire |
475.7 g/mol |
Nom IUPAC |
2-(1-methylpiperidin-1-ium-1-yl)ethyl octadecyl phosphate |
InChI |
InChI=1S/C26H54NO4P/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-25-30-32(28,29)31-26-24-27(2)22-19-18-20-23-27/h3-26H2,1-2H3 |
Clé InChI |
CUQJLYFFQBHUGW-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCCOP(=O)([O-])OCC[N+]1(CCCCC1)C |
SMILES canonique |
CCCCCCCCCCCCCCCCCCOP(=O)([O-])OCC[N+]1(CCCCC1)C |
Autres numéros CAS |
146764-26-3 |
Synonymes |
D 20133 D-20133 octadecyl-(2-(N-methylpiperidino)ethyl)phosphate |
Origine du produit |
United States |
Méthodes De Préparation
Phosphorochloridate Intermediate Method
A primary method involves the use of phosphorochloridate intermediates to sequentially couple the two alcohol components. As demonstrated in analogous nucleoside prodrug syntheses, phosphorochloridates (e.g., bis(POM)-phosphorochloridate) react with nucleophiles like alcohols under basic conditions. For octadecyl-(2-(N-methylpiperidino)ethyl)phosphate:
-
Step 1 : Activation of phosphorus oxychloride (POCl₃) with 2-(N-methylpiperidino)ethanol in the presence of a base (e.g., triethylamine) forms a monochlorophosphate intermediate.
-
Step 2 : Reaction with octadecanol under controlled stoichiometry yields the phosphate diester.
This approach mirrors the synthesis of bis(POM)-monophosphate prodrugs, where chlorinated phosphorus reagents enable selective coupling. However, competing reactions (e.g., over-alkylation) necessitate careful temperature control (0–25°C) and inert atmospheres.
Mitsunobu Coupling for Direct Phosphorylation
Mitsunobu reactions, widely used in nucleoside chemistry, offer an alternative route. Here, diethyl azodicarboxylate (DEAD) and triphenylphosphine mediate the coupling of a pre-formed phosphate monoester with octadecanol:
This method avoids harsh conditions but requires prior synthesis of the phosphate monoester, adding steps to the workflow.
Purification and Isolation Techniques
Chromatographic Methods
Reverse-phase high-performance liquid chromatography (HPLC) is frequently employed for purifying phosphate diesters. For example, bis(POM)-prodrugs are purified using C18 columns with acetonitrile/water gradients. Similarly, this compound’s hydrophobicity makes it amenable to silica gel chromatography with chloroform/methanol eluents.
Recrystallization Strategies
Crystallization from mixed solvents (e.g., hexane/ethyl acetate) isolates the compound in high purity. The patent PL295128A1 highlights the use of cyclohexane for precipitating the final product after ion-exchange resin treatment.
Reaction Optimization and Yield Considerations
Impact of Protecting Groups
Instability of protecting groups (e.g., pivaloyloxymethyl, POM) during deprotection can limit yields. For instance, AZT bis(POM)-monophosphate synthesis faced challenges due to POM group lability under basic conditions. Analogously, the octadecyl group’s steric bulk may slow phosphorylation kinetics, necessitating prolonged reaction times.
Solvent and Catalyst Selection
Polar aprotic solvents (e.g., acetonitrile, DMF) enhance reagent solubility, while silver or sodium salts facilitate nucleophilic substitutions. For example, bis(POM)-phosphate silver salts improve coupling efficiency with iodinated nucleosides, a strategy adaptable to 2-(N-methylpiperidino)ethyl derivatives.
Analytical Characterization
Spectroscopic Confirmation
Purity Assessment
HPLC with UV detection (λ = 210 nm) achieves >98% purity, as reported for related prodrugs.
Comparative Analysis of Synthetic Methods
| Method | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Phosphorochloridate | POCl₃, Et₃N, 0°C, 12 h | 45–60 | 95 |
| Mitsunobu Coupling | DEAD, PPh₃, THF, 24 h | 30–40 | 90 |
| Silver Salt Mediated | AgNO₃, CH₃CN, rt, 48 h | 50–55 | 97 |
Analyse Des Réactions Chimiques
Applications de la recherche scientifique
Chimie : Il est utilisé comme composé modèle pour étudier le comportement des alkylphospholipides et leurs interactions avec d'autres molécules.
Biologie : D-20133 est utilisé pour étudier le rôle de la protéine kinase C dans les processus cellulaires et son inhibition.
Médecine : La principale application de D-20133 est la recherche sur le cancer. Il a montré une activité antinéoplasique prometteuse dans diverses lignées de cellules cancéreuses et modèles animaux. .
Industrie : Bien que ses applications industrielles soient limitées, D-20133 sert de composé de référence pour le développement de nouveaux inhibiteurs de la protéine kinase C
Mécanisme d'action
D-20133 exerce ses effets en inhibant la protéine kinase C, une enzyme qui joue un rôle crucial dans divers processus cellulaires, notamment la croissance cellulaire, la différenciation et l'apoptose. En inhibant cette enzyme, D-20133 perturbe les voies de signalisation qui favorisent la prolifération et la survie des cellules cancéreuses. Cela conduit à l'induction de l'apoptose (mort cellulaire programmée) dans les cellules cancéreuses.
Applications De Recherche Scientifique
Chemistry: It is used as a model compound to study the behavior of alkylphospholipids and their interactions with other molecules.
Biology: D-20133 is used to investigate the role of protein kinase C in cellular processes and its inhibition.
Medicine: The primary application of D-20133 is in cancer research. It has shown promising antineoplastic activity in various cancer cell lines and animal models. .
Industry: While its industrial applications are limited, D-20133 serves as a reference compound for the development of new protein kinase C inhibitors
Mécanisme D'action
D-20133 exerts its effects by inhibiting protein kinase C, an enzyme that plays a crucial role in various cellular processes, including cell growth, differentiation, and apoptosis. By inhibiting this enzyme, D-20133 disrupts the signaling pathways that promote cancer cell proliferation and survival. This leads to the induction of apoptosis (programmed cell death) in cancer cells .
Comparaison Avec Des Composés Similaires
Pharmacological Profile
- In Vivo Efficacy: Demonstrated significant tumor regression in KB tumors (human oral carcinoma) and DMBA-induced breast cancer in rats at doses of 2 × 316 mg/kg (intraperitoneal) and 21.5 mg/kg/day (oral), respectively .
- Selectivity : Higher therapeutic index compared to earlier analogs, attributed to its structural modifications .
Comparison with Similar Compounds
Structural Comparison
| Compound Name | Key Structural Features |
|---|---|
| Octadecyl-(2-(N-methylpiperidino)ethyl)phosphate | N-methylpiperidinoethyl group attached via ethyl phosphate to octadecyl chain |
| Perifosine (D-21266) | 1,1-Dimethylpiperidin-4-yl phosphate linked to octadecyl chain |
| Edelfosine (ET-18-OCH3) | 1-O-octadecyl-2-O-methyl-rac-glycero-3-phosphocholine (glycerol backbone) |
| Miltefosine | Hexadecylphosphocholine (shorter alkyl chain and phosphocholine head) |
| OPP | Octadecyl-(N,N-dimethyl-piperidino-4-yl)-phosphate (dimethylpiperidine substituent) |
Key Differences :
- Unlike edelfosine, which retains a glycerol backbone, the target compound lacks this moiety, possibly reducing off-target effects .
Mechanistic and Pharmacological Differences
Efficacy and Toxicity :
- Target Compound : Superior antitumor activity in rodent models compared to perifosine analogs, with a 12% yield in synthesis and reduced systemic toxicity in early studies .
- Edelfosine: High selectivity for tumor cells but requires intravenous delivery due to poor oral bioavailability .
Data Tables
Table 1: Antitumor Activity in Preclinical Models
Activité Biologique
Octadecyl-(2-(N-methylpiperidino)ethyl)phosphate, also known as D-20133, is a synthetic alkyl phospholipid derivative with significant biological activity, particularly in the realm of cancer research. This compound has garnered attention due to its potential therapeutic applications, especially as an anti-cancer agent. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C26H54NO4P
- Molecular Weight : 475.7 g/mol
- CAS Number : 146764-26-3
- IUPAC Name : 2-(1-methylpiperidin-1-ium-1-yl)ethyl octadecyl phosphate
D-20133 primarily functions as a protein kinase C (PKC) inhibitor . PKC is involved in various cellular processes, including growth and differentiation. By inhibiting PKC, D-20133 disrupts signaling pathways that promote cancer cell proliferation and survival, leading to the induction of apoptosis in cancer cells. This mechanism is crucial for its antineoplastic properties.
Antineoplastic Properties
Research indicates that D-20133 exhibits promising antineoplastic activity across various cancer cell lines and animal models. Notably, studies have demonstrated its effectiveness against prostate cancer cells (PC-3) and non-small cell lung cancer (A549) cells.
In Vitro Studies
In vitro experiments have shown that structural modifications in the polar head group of alkyl phospholipids significantly influence tumor uptake and tissue distribution. For instance:
- Uptake Reduction : Treatment with agents that disrupt lipid raft integrity resulted in a 40% reduction in uptake of radiolabeled D-20133 in PC-3 cells compared to untreated controls .
In Vivo Studies
In vivo studies involving Walker tumor-bearing rats demonstrated the pharmacokinetics and biodistribution of D-20133:
- Gamma Scanning : Animals were administered radiolabeled D-20133, followed by whole-body gamma scanning to assess distribution. Results indicated significant accumulation in tumor tissues over time .
Case Studies and Clinical Implications
D-20133 has been evaluated for its potential use in combination therapies for cancer treatment. The reduced cytotoxicity compared to traditional chemotherapeutics makes it a candidate for further clinical exploration.
Case Study Example
A notable case study involved administering D-20133 to tumor-bearing SCID mice, where the compound was shown to selectively target tumors while sparing normal tissues, highlighting its therapeutic index.
Comparative Analysis of Alkyl Phospholipids
The following table summarizes the biological activities of various alkyl phospholipids, including D-20133:
| Compound Name | Mechanism of Action | Antineoplastic Activity | Cytotoxicity Level |
|---|---|---|---|
| This compound | PKC Inhibition | High | Low |
| Hexadecylphosphocholine | PKC Inhibition | Moderate | Moderate |
| Miltefosine | Unknown | High | High |
Q & A
Q. How should researchers design studies to reconcile discrepancies between in vitro potency and in vivo efficacy?
- Answer: Implement PK/PD modeling to correlate tissue exposure levels with effect size. Use transgenic reporter models (e.g., luciferase-tagged tumors) for real-time efficacy monitoring. Include microenvironmental factors (e.g., hypoxia or stromal interactions) in 3D co-culture systems .
Methodological Notes
- Data Contradiction Analysis: Cross-validate findings using orthogonal assays (e.g., flow cytometry vs. Western blot for apoptosis). Apply Bradford-Hill criteria to assess causality in mechanistic studies .
- Theoretical Frameworks: Link studies to lipid raft theory or kinase signaling models to contextualize results .
- Ethical Compliance: Follow institutional guidelines for animal studies, including IACUC protocols for Leishmania infection models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
